molecular formula C12H4Cl4S B13016487 3,4,6,7-Tetrachlorodibenzothiophene CAS No. 133513-18-5

3,4,6,7-Tetrachlorodibenzothiophene

Cat. No.: B13016487
CAS No.: 133513-18-5
M. Wt: 322.0 g/mol
InChI Key: LPMBNIAZMVFJKV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6,7-tetrachlorodibenzo[b,d]thiophene typically involves the chlorination of dibenzo[b,d]thiophene. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled conditions to ensure selective chlorination at the desired positions on the aromatic ring.

Industrial Production Methods

Industrial production of 3,4,6,7-tetrachlorodibenzo[b,d]thiophene may involve large-scale chlorination processes, where dibenzo[b,d]thiophene is exposed to chlorine gas in a continuous flow reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity of the product. Post-reaction purification steps, including recrystallization and distillation, are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4,6,7-Tetrachlorodibenzo[b,d]thiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted dibenzothiophenes depending on the nucleophile used.

Scientific Research Applications

3,4,6,7-Tetrachlorodibenzo[b,d]thiophene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosulfur compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3,4,6,7-tetrachlorodibenzo[b,d]thiophene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting microbial growth or modulating cellular signaling pathways in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,d]thiophene: The parent compound without chlorination.

    3,4,5,6-Tetrachlorodibenzo[b,d]thiophene: A similar compound with different chlorination pattern.

    Dibenzothiophene sulfone: An oxidized derivative.

Uniqueness

3,4,6,7-Tetrachlorodibenzo[b,d]thiophene is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the synthesis of specialized materials or in biological studies where selective interactions are required.

Properties

CAS No.

133513-18-5

Molecular Formula

C12H4Cl4S

Molecular Weight

322.0 g/mol

IUPAC Name

3,4,6,7-tetrachlorodibenzothiophene

InChI

InChI=1S/C12H4Cl4S/c13-7-3-1-5-6-2-4-8(14)10(16)12(6)17-11(5)9(7)15/h1-4H

InChI Key

LPMBNIAZMVFJKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C3=C(S2)C(=C(C=C3)Cl)Cl)Cl)Cl

Origin of Product

United States

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